Chemical structure and properties of 4-amino-N-cyclopentyl-3-methylbenzamide
Chemical structure and properties of 4-amino-N-cyclopentyl-3-methylbenzamide
An In-Depth Technical Guide to 4-amino-N-cyclopentyl-3-methylbenzamide: Structure, Properties, and Synthetic Strategies
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, and a proposed synthetic pathway for the novel compound 4-amino-N-cyclopentyl-3-methylbenzamide. As a molecule incorporating a substituted benzamide scaffold, it holds potential for exploration in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into the synthesis, characterization, and potential applications of this compound. The methodologies described herein are based on established chemical principles and data from structurally analogous molecules, providing a robust framework for its investigation.
Introduction
Substituted benzamides are a well-established class of compounds with a broad spectrum of biological activities, forming the core of numerous pharmaceuticals. The specific arrangement of substituents on the aromatic ring and the amide nitrogen can significantly influence the molecule's pharmacological profile. This guide focuses on the specific, and likely novel, compound 4-amino-N-cyclopentyl-3-methylbenzamide. The presence of a 4-amino group, a 3-methyl group, and an N-cyclopentyl moiety suggests potential for unique interactions with biological targets. This document serves as a proactive technical resource, outlining the predicted characteristics and a strategic approach to the synthesis and analysis of this compound to facilitate its future scientific exploration.
Chemical Structure and Nomenclature
The chemical structure of 4-amino-N-cyclopentyl-3-methylbenzamide is defined by a central benzene ring substituted with an amino group at position 4, a methyl group at position 3, and a carboxamide group at position 1. The nitrogen of the carboxamide is further substituted with a cyclopentyl group.
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IUPAC Name: 4-amino-N-cyclopentyl-3-methylbenzamide
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Molecular Formula: C₁₃H₁₈N₂O
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Canonical SMILES: CC1=C(C=C(C=C1)N)C(=O)NC2CCCC2
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InChI Key: (Predicted) - A unique InChI key would be generated upon synthesis and registration of this compound.
Below is a 2D representation of the chemical structure.
Caption: 2D structure of 4-amino-N-cyclopentyl-3-methylbenzamide.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-amino-N-cyclopentyl-3-methylbenzamide. These values are estimated based on computational models and data from structurally similar compounds.
| Property | Predicted Value | Reference/Method |
| Molecular Weight | 218.29 g/mol | Calculated |
| XLogP3 | 2.5 | Predicted based on similar structures[1] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Topological Polar Surface Area | 55.1 Ų | Predicted based on similar structures[1] |
| pKa (most basic) | ~4.5 (aromatic amine) | Estimated from aniline derivatives |
| pKa (most acidic) | ~17 (amide N-H) | Estimated from secondary amides |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred from structural features |
Proposed Synthesis and Characterization
A plausible and efficient synthetic route for 4-amino-N-cyclopentyl-3-methylbenzamide is proposed, starting from commercially available 3-methyl-4-nitrobenzoic acid.
Synthetic Workflow
Caption: Proposed synthetic workflow for 4-amino-N-cyclopentyl-3-methylbenzamide.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Methyl-4-nitrobenzoyl chloride
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To a round-bottom flask charged with 3-methyl-4-nitrobenzoic acid (1.0 eq), add thionyl chloride (3.0 eq) or oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).
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Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
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Upon completion, remove the excess thionyl chloride/oxalyl chloride under reduced pressure to obtain the crude 3-methyl-4-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-Cyclopentyl-3-methyl-4-nitrobenzamide
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Dissolve the crude 3-methyl-4-nitrobenzoyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.
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To this solution, add cyclopentylamine (1.1 eq) and triethylamine (1.2 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-cyclopentyl-3-methyl-4-nitrobenzamide.
Step 3: Synthesis of 4-amino-N-cyclopentyl-3-methylbenzamide
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Dissolve N-cyclopentyl-3-methyl-4-nitrobenzamide in ethanol or ethyl acetate.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
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Alternatively, the reduction can be performed using tin(II) chloride (SnCl₂) in ethanol at reflux.[2]
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After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify by recrystallization or flash column chromatography to yield the final product, 4-amino-N-cyclopentyl-3-methylbenzamide.
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.
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¹H NMR: Expected signals would include aromatic protons, the amide N-H proton (a broad singlet), the cyclopentyl protons, and the methyl group protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring.
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¹³C NMR: The spectrum should show the expected number of carbon signals, including the carbonyl carbon of the amide, aromatic carbons, cyclopentyl carbons, and the methyl carbon.
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FT-IR: Characteristic peaks would include N-H stretching vibrations for the primary amine and the secondary amide, C=O stretching of the amide, and C-N stretching.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.
Potential Pharmacological Profile and Research Directions
The structural motifs present in 4-amino-N-cyclopentyl-3-methylbenzamide suggest several potential avenues for pharmacological investigation. The 4-amino-substituted aromatic core is a feature in compounds with various biological activities, including antimicrobial and anticancer properties.[3][4][5] The N-cyclopentyl group can enhance lipophilicity, potentially improving cell membrane permeability.
Postulated Mechanism of Action and Biological Targets
Caption: Postulated interaction of the compound with a cellular target.
Suggested In Vitro and In Vivo Assays
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Anticancer Screening: The compound could be screened against a panel of cancer cell lines (e.g., NCI-60) to assess its cytotoxic or cytostatic effects.
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Antimicrobial Assays: Evaluation of its activity against various bacterial and fungal strains would be a logical step.
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Kinase Inhibition Assays: Many benzamide derivatives are known to be kinase inhibitors; therefore, screening against a panel of kinases could reveal potential targets.
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In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models of disease (e.g., tumor xenograft models) would be warranted to assess efficacy and safety.
Safety and Handling
As a novel chemical entity, 4-amino-N-cyclopentyl-3-methylbenzamide should be handled with care. Although specific toxicity data is not available, general precautions for handling aromatic amines and amides should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
For more detailed safety information, it is advisable to consult the Safety Data Sheets (SDS) of structurally similar compounds.[6][7]
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential investigation of 4-amino-N-cyclopentyl-3-methylbenzamide. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical properties and potential pharmacological activities suggest that this novel compound is a worthwhile candidate for further research in medicinal chemistry and drug discovery. The information presented here should serve as a valuable resource for scientists embarking on the study of this and related molecules.
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